7-Methoxybenzofuran-3(2H)-one

Description

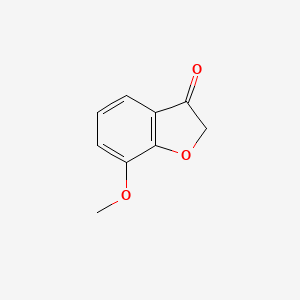

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJBSTJSAZCHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384735 | |

| Record name | 7-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-37-1 | |

| Record name | 7-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxybenzofuran-3(2H)-one (CAS No. 7169-37-1): A Key Scaffold in Modern Drug Discovery

Introduction: Unveiling the Potential of a Versatile Benzofuranone

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzofuranone core is a prominent member of this class, and within this family, 7-Methoxybenzofuran-3(2H)-one stands out as a particularly valuable building block. Its strategic methoxy substitution and reactive keto-functionality make it a versatile starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a robust synthetic protocol, comprehensive characterization methods, and its applications in the pursuit of novel therapeutics.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and biological screening. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7169-37-1 | |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 82-86 °C | |

| Boiling Point | 300.8 °C at 760 mmHg (predicted) | |

| Density | 1.262 g/cm³ (predicted) | |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. | |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The following protocol is based on established methodologies for the synthesis of related benzofuranones and is designed to be a reliable and reproducible procedure.

Synthetic Workflow Overview

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate

-

Rationale: This initial step involves a Williamson ether synthesis to couple the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde with an acetate moiety. Acetone is a suitable solvent, and potassium carbonate acts as a mild base to deprotonate the phenol.

-

To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield ethyl 2-(2-formyl-6-methoxyphenoxy)acetate.

Step 2: Synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic acid

-

Rationale: The ethyl ester is saponified to the corresponding carboxylic acid, which is the direct precursor for the subsequent cyclization reaction. A mixture of water and ethanol is used as the solvent to ensure the solubility of both the ester and the sodium hydroxide.

-

Dissolve the ethyl 2-(2-formyl-6-methoxyphenoxy)acetate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2 equivalents) and reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-(2-formyl-6-methoxyphenoxy)acetic acid.

Step 3: Synthesis of this compound

-

Rationale: This is the key intramolecular cyclization step. Acetic anhydride serves as both the solvent and a dehydrating agent, while sodium acetate acts as a base to facilitate the condensation reaction, likely proceeding through a Perkin-like mechanism.

-

A mixture of 2-(2-formyl-6-methoxyphenoxy)acetic acid (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and acetic anhydride (5-10 volumes) is heated to reflux.

-

Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water with vigorous stirring to hydrolyze the excess acetic anhydride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Comprehensive Characterization: Ensuring Purity and Identity

The unambiguous identification and confirmation of the purity of this compound are crucial for its use in subsequent research. The following spectroscopic data are characteristic of the compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

-

Aromatic Protons: The three protons on the benzene ring will appear as a multiplet in the aromatic region (typically δ 6.8-7.5 ppm). The specific splitting pattern will depend on their coupling with each other.

-

Methylene Protons (-CH₂-): The two protons of the methylene group in the furanone ring will appear as a singlet at approximately δ 4.6 ppm.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give a sharp singlet at around δ 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon will be the most downfield signal, typically appearing around δ 195-205 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will resonate in the region of δ 110-160 ppm. The carbon attached to the methoxy group and the carbon fused to the furanone ring will be at the lower and higher ends of this range, respectively.

-

Methylene Carbon (-CH₂-): The methylene carbon will appear at approximately δ 70-80 ppm.

-

Methoxy Carbon (-OCH₃): The methoxy carbon will give a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band will be observed in the region of 1710-1730 cm⁻¹, characteristic of a five-membered ring ketone.

-

Aromatic C=C Stretch: Medium to weak absorptions will be present in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands corresponding to the ether and ester C-O stretches will be found in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 164, corresponding to the molecular weight of C₉H₈O₃.

-

Key Fragmentation Pathways: Common fragmentation patterns for benzofuranones involve the loss of CO, CH₃, and OCH₃ groups.

Caption: Plausible mass spectrometry fragmentation of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the synthesis of a variety of biologically active compounds. Its utility stems from the ease with which the C2 position can be functionalized, leading to a diverse library of derivatives.

Caption: The this compound core as a scaffold for diverse bioactive compounds.

-

Anticancer Agents: Numerous studies have demonstrated the potential of benzofuranone derivatives as anticancer agents. For instance, derivatives synthesized from this scaffold have shown potent activity as tubulin polymerization inhibitors, a validated target in cancer therapy.

-

Antimicrobial and Antiparasitic Agents: The benzofuranone core has been incorporated into molecules with significant antimicrobial and antiparasitic properties. This highlights its potential in addressing infectious diseases.

-

Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of various enzyme inhibitors, which are crucial in the treatment of a wide range of diseases.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and the diverse biological activities of its derivatives underscore its importance for researchers in the field. This guide has provided a comprehensive technical overview, from synthesis to application, to empower scientists to effectively utilize this key scaffold in their research endeavors. The continued exploration of new synthetic transformations and biological applications of this compound is expected to yield novel therapeutic agents for a multitude of diseases.

References

- NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g]BENZOPYRAN-7-ONE. (n.d.).

- Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (n.d.). National Center for Biotechnology Information.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [https://www.mdpi.com/1420-3049/22/1/102]([Link]

Introduction: The Significance of 7-Methoxybenzofuran-3(2H)-one

An In-Depth Technical Guide to the Physical Properties of 7-Methoxybenzofuran-3(2H)-one

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS No. 7169-37-1). Intended for researchers, medicinal chemists, and drug development professionals, this document details the compound's structural and physicochemical characteristics. Furthermore, it outlines robust, field-proven experimental protocols for the validation of these properties, ensuring data integrity and reproducibility in a laboratory setting. The significance of each property is discussed in the context of synthesis, quality control, and potential therapeutic applications.

This compound is a heterocyclic organic compound belonging to the benzofuranone class. Its structural motif is a valuable scaffold in medicinal chemistry and organic synthesis. Molecules incorporating the benzofuranone core are explored for a wide range of biological activities, and this specific methoxy-substituted variant serves as a critical intermediate in the synthesis of more complex molecules, including potential morphine analogs.[1][2] An accurate understanding of its physical properties is paramount for its effective use, ensuring purity, predicting behavior in reaction mixtures, and establishing stable storage conditions. This guide serves as a centralized resource for these critical data points and the methodologies for their verification.

Compound Identification and Core Properties

A precise identification is the foundation of all chemical research. The fundamental identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7169-37-1 | [3][4][5] |

| Molecular Formula | C₉H₈O₃ | [3][4][5] |

| Molecular Weight | 164.16 g/mol | [3][4][5] |

| IUPAC Name | 7-methoxy-1-benzofuran-3(2H)-one | [3][5] |

| Synonyms | 7-Methoxy-3(2H)-benzofuranone, 7-Methoxycoumaranone | [5] |

| Melting Point | 82-86 °C | [3][5] |

| Boiling Point | 300.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.262 g/cm³ (Predicted) | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere (Argon or Nitrogen) | [5][6] |

Chemical Structure:

Figure 1: 2D structure of this compound.

Spectroscopic and Spectrometric Profile

Spectroscopic data is indispensable for the unambiguous confirmation of a molecule's structure and purity.

Mass Spectrometry

Mass spectrometry provides the exact mass of a molecule, confirming its elemental composition.

-

Exact Mass: The calculated exact mass is 164.047344113 Da.[5]

-

Expected Fragmentation: In electron ionization (EI) mass spectrometry, common fragmentation patterns for this class of molecules would involve the loss of the methoxy group (-OCH₃) or cleavage of the furanone ring. A GC-MS spectrum is available in public databases for reference.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure. These predictions are vital for researchers to verify their synthesized material.

-

¹H NMR: Protons on the aromatic ring are expected to appear in the δ 6.5-7.5 ppm region. The methylene protons (-CH₂-) of the furanone ring would likely appear around δ 4.5-5.0 ppm, and the methoxy group (-OCH₃) protons would be a sharp singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbonyl carbon (C=O) is the most deshielded, expected in the δ 190-200 ppm region. Aromatic carbons would appear between δ 110-160 ppm, while the methylene and methoxy carbons would be found upfield.

Experimental Methodologies: A Practical Guide

To ensure the quality and identity of this compound in a laboratory setting, the following experimental protocols are recommended.

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the characterization of a newly synthesized or procured batch of the compound.

Caption: Workflow for the physical and structural verification of this compound.

Melting Point Determination (Capillary Method)

-

Principle: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.

-

Methodology:

-

Sample Preparation: Finely powder a small, dry sample of this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (82 °C).[3][5] Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample should exhibit a sharp melting range of ≤ 2 °C.

-

NMR Spectroscopic Analysis

-

Principle: NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.

-

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.

-

Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard acquisition parameters for a 400 MHz or 500 MHz spectrometer are typically sufficient.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra (e.g., to the residual solvent peak or TMS).

-

Mass Spectrometric Analysis (LC-MS)

-

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight and can also serve as a purity check.

-

Methodology:

-

Sample Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL.

-

Chromatography: Inject the sample onto an LC system equipped with a C18 column. Use a gradient elution method with mobile phases such as water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

-

Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is a common choice for this type of molecule, which would detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data in full scan mode to detect the molecular ion and confirm its mass-to-charge ratio (m/z).

-

Data Interpretation and Application in Drug Development

The physical properties detailed in this guide are not merely data points; they are critical parameters that inform the entire lifecycle of a research compound.

Sources

7-Methoxybenzofuran-3(2H)-one melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxybenzofuran-3(2H)-one

Introduction

This compound, a heterocyclic organic compound, is a molecule of interest in synthetic chemistry and drug discovery. Its benzofuranone core structure is a scaffold found in various biologically active molecules. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is a critical first step in its application, from reaction setup and purification to formulation and quality control. This guide provides a comprehensive overview of the known physical properties of this compound and details the experimental methodologies for their determination.

Physicochemical Properties of this compound

A summary of the key identification and physical property data for this compound is presented below. This data is essential for laboratory handling, safety assessment, and experimental design.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 7-Methoxy-3(2H)-benzofuranone, 7-Methoxycoumaranone | [1] |

| CAS Number | 7169-37-1 | [1][2][3] |

| Molecular Formula | C₉H₈O₃ | [1][2][3] |

| Molecular Weight | 164.16 g/mol | [2][3] |

| Melting Point | 82-86 °C | [3] |

| Boiling Point | Not available | [3] |

Theoretical Considerations for Melting and Boiling Point Analysis

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the liquid-to-gas phase transition.[4]

Several factors influence these properties:

-

Intermolecular Forces: The strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) is the primary determinant of both melting and boiling points. Stronger forces require more energy to overcome, resulting in higher transition temperatures.

-

Molecular Weight: Generally, as molecular weight increases within a homologous series, so do the melting and boiling points due to increased van der Waals forces.[4]

-

Molecular Structure and Shape: The ability of molecules to pack efficiently in a crystal lattice affects the melting point. More symmetrical molecules often have higher melting points. Branching in a molecule can lower the boiling point by reducing the surface area available for intermolecular contact.[4]

-

Purity: Impurities disrupt the crystal lattice of a solid, typically causing a depression in the melting point and a broadening of the melting range.[5] This phenomenon is why a sharp melting point is often used as an indicator of a compound's purity.[5]

Experimental Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus. This technique is standard in organic chemistry labs for its reliability and small sample requirement.[6][7]

Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. Grinding the sample on a watch glass with a spatula can achieve this.[7]

-

Take a capillary tube, sealed at one end, and dip the open end into the powdered sample.[6]

-

Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-3 mm.[7][8]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[6]

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

If the approximate melting point is unknown, a rapid initial determination can be performed by heating quickly to establish a rough range.

-

For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point of 82-86 °C.[6]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range from T₁ to T₂.

-

Workflow for Melting Point Determination

Caption: Workflow for determining boiling point via the Thiele tube method.

Conclusion

The accurate determination of the melting point of this compound is crucial for its identification and purity assessment, with a literature value of 82-86 °C. While its boiling point is not documented, established micro-scale techniques such as the Thiele tube method provide a reliable means for its experimental determination. The protocols and theoretical background provided in this guide offer researchers and scientists a robust framework for handling and characterizing this important synthetic building block.

References

- Melting point determin

- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S

- Determination of a Boiling Point - Experiment - Vernier

- How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone

- Experiment 1: Melting-point Determin

- Determination of Melting Point of An Organic Compound | PDF - Scribd

- Determination Of Melting Point Of An Organic Compound - BYJU'S

- 6.

- Determination of Boiling Point of Organic Compounds - GeeksforGeeks

- Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu

- This compound | C9H8O3 | CID 2818112 - PubChem

- This compound - Amerigo Scientific

- 2,2-Difluoro-7-methoxy-benzofuran-3-one | C9H6F2O3 | CID 177792795 - PubChem

- 7-methoxy-benzofuran-3-one - Chemical Synthesis D

- This compound - LookChem

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. athabascau.ca [athabascau.ca]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. scribd.com [scribd.com]

A Technical Guide to 7-Methoxybenzofuran-3(2H)-one: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and pharmacologically active compounds. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point in medicinal chemistry and drug development. Within this important class of molecules, 7-Methoxybenzofuran-3(2H)-one serves as a critical and versatile synthetic intermediate. Its strategic functionalization allows for the construction of complex molecular architectures, providing a robust platform for the synthesis of novel therapeutic agents. This guide offers an in-depth examination of its chemical and physical properties, a detailed, field-proven synthesis protocol, spectroscopic analysis, and its applications as a foundational building block in research.

Physicochemical and Structural Properties

This compound, also known by synonyms such as 7-Methoxy-3(2H)-benzofuranone and 7-Methoxycoumaranone, is a solid crystalline compound at room temperature.[1][2] Its core molecular structure consists of a bicyclic benzofuran system with a methoxy group at the 7-position and a ketone at the 3-position. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [2][3] |

| Molecular Weight | 164.16 g/mol | [3] |

| CAS Number | 7169-37-1 | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 82-86 °C | [1][2] |

| Boiling Point | 300.8 °C (at 760 mmHg) | [2] |

| Density | 1.262 g/cm³ | [2] |

| InChI Key | QSJBSTJSAZCHSA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC=CC2=C1OCC2=O | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

A Practical, Scalable Synthesis Protocol

The synthesis of this compound can be challenging for large-scale production due to issues with yield, purity, and the use of hazardous reagents like diazomethane in historical methods. The following five-step protocol, adapted from Bryant and Huhn (1995), provides a practical and scalable route starting from the commercially available 2-hydroxy-3-methoxybenzoic acid.[4] This process is advantageous as it employs simple reagents and reaction conditions, and the intermediates are crystalline solids that can often be used without extensive purification.

Experimental Workflow Diagram

Caption: Five-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Esterification of 2-Hydroxy-3-methoxybenzoic acid

-

Rationale: The initial carboxylic acid is converted to its methyl ester to protect it from participating in the subsequent cyclization step. Sulfuric acid acts as a catalyst for this Fischer esterification.

-

Procedure: To a solution of 2-hydroxy-3-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 24 hours. After cooling, the product, Methyl 2-hydroxy-3-methoxybenzoate, crystallizes and can be precipitated further by the slow addition of water. The solid is collected by filtration, washed with water, and dried. A typical yield is around 94%.[4]

Step 2: Etherification of the Phenolic Hydroxyl Group

-

Rationale: The phenolic hydroxyl group is alkylated using chloroacetic acid in the presence of a strong base (NaOH). This Williamson ether synthesis forms the ether linkage necessary for the subsequent ring formation.

-

Procedure: Dissolve Methyl 2-hydroxy-3-methoxybenzoate in a solution of sodium hydroxide in water. Add a solution of chloroacetic acid and additional sodium hydroxide. Heat the mixture to 95-100 °C for 1 hour. Cool the reaction and acidify with concentrated HCl to precipitate the product, Methyl 2-(carboxymethoxy)-3-methoxybenzoate. The solid is collected by filtration, washed, and dried. A typical yield is around 92%.[4]

Step 3: Saponification of the Methyl Ester

-

Rationale: The methyl ester is hydrolyzed back to a carboxylic acid using a strong base. This step is necessary to enable the subsequent intramolecular cyclization.

-

Procedure: Treat the product from Step 2 with an aqueous solution of sodium hydroxide and heat at reflux for 2 hours. After cooling, acidify the solution with concentrated HCl to precipitate 2-(Carboxymethoxy)-3-methoxybenzoic acid. The product is filtered, washed, and dried, with a typical yield of 96%.[4]

Step 4: Intramolecular Perkin Condensation and Acetylation

-

Rationale: This key step involves heating the dicarboxylic acid with acetic anhydride and triethylamine. The reaction proceeds via an intramolecular Perkin condensation, forming the furanone ring. The resulting enol is immediately acetylated by the acetic anhydride to form the stable enol acetate, 7-methoxy-3-acetoxybenzofuran.

-

Procedure: A mixture of 2-(carboxymethoxy)-3-methoxybenzoic acid, triethylamine, and acetic anhydride is heated to reflux for 3.75 hours. The mixture is then cooled, and water is added carefully to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and dried. A typical yield is around 86%.[4]

Step 5: Acid-Catalyzed Hydrolysis

-

Rationale: The final step is the hydrolysis of the enol acetate to yield the target ketone. This is achieved under acidic conditions, which efficiently removes the acetyl protecting group.

-

Procedure: The 7-methoxy-3-acetoxybenzofuran from Step 4 is suspended in a mixture of water and concentrated hydrochloric acid. The mixture is heated at reflux for 4 hours. Upon cooling, the final product, this compound, crystallizes. The solid is collected by filtration, washed with water, and dried. The overall yield from the five-step process is typically 50-55%.[4]

Spectroscopic Characterization

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 6.8-7.5 ppm). They will exhibit a characteristic splitting pattern (e.g., doublet of doublets, triplets) due to coupling with each other.

-

Methylene Protons (-CH₂-) (2H): The two protons of the methylene group adjacent to the ketone and ether oxygen will appear as a singlet, typically in the range of δ 4.5-4.8 ppm.

-

Methoxy Protons (-OCH₃) (3H): The three protons of the methoxy group will appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, expected in the range of δ 190-200 ppm.

-

Aromatic & Furan Carbons (7C): The carbons of the bicyclic ring system will resonate in the δ 110-160 ppm region. The carbon attached to the ether oxygen (C7a) and the methoxy group (C7) will be among the more downfield signals in this range.

-

Methylene Carbon (-CH₂-): The methylene carbon (C2) is expected in the range of δ 70-80 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around δ 55-60 ppm.

-

-

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to its molecular weight of 164.16.

Applications in Research and Drug Development

The primary value of this compound in a research context is its role as a versatile synthetic precursor. The ketone functionality at the C3 position is a handle for a wide array of chemical transformations, including aldol condensations, reductions, and nucleophilic additions.

A significant application is in the synthesis of novel heterocyclic systems with potential therapeutic value. For example, it has been used as a starting material for the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives.[5] In this research, the benzofuranone was treated with a strong base followed by reaction with an isothiocyanate and hydrazine to construct the pyrazole ring fused to the benzofuran core. Some of the resulting compounds demonstrated potent tumor cell growth inhibitory activity, highlighting the utility of this compound in generating libraries of compounds for anticancer drug screening.[5]

Furthermore, the broader class of benzofuran derivatives is well-established in medicinal chemistry. Natural and synthetic benzofurans are known to possess antimicrobial, antiviral, antioxidant, and antitumor activities, making this scaffold a continuous source of inspiration for drug discovery programs.[6]

References

- Al-Suwaidan, I. A., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(9), 13536-13551.

- Bryant, W. M., & Huhn, G. F. (1995). A Practical Preparation of 7-Methoxy-3(2H)-Benzofuranone. Synthetic Communications, 25(6), 915-920.

- LookChem. (n.d.). This compound. Product Page.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Amerigo Scientific. (n.d.). This compound. Product Page.

- Aslam, M. S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2803.

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 7-Methoxybenzofuran-3(2H)-one

This technical guide provides an in-depth analysis of the spectral data for 7-Methoxybenzofuran-3(2H)-one (CAS No: 7169-37-1), a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and self-validating understanding of the molecule's structural characteristics.

Introduction

This compound, with the molecular formula C₉H₈O₃, is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural backbone is a common motif in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities. Accurate and comprehensive spectral analysis is paramount for its unambiguous identification, quality control, and as a foundation for the structural characterization of its derivatives. This guide presents a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational dataset for researchers.

The structure of this compound is depicted below, with atom numbering used for the subsequent spectral assignments.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the ¹H and ¹³C NMR spectral data and their interpretation.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.29 | t | 1H | 8.1 | H-5 |

| 6.94 | d | 1H | 8.1 | H-4 |

| 6.89 | d | 1H | 8.1 | H-6 |

| 4.63 | s | 2H | - | H-2 |

| 3.91 | s | 3H | - | -OCH₃ |

Data Source: Spectral Database for Organic Compounds (SDBS) [https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of a deuterated solvent is crucial to avoid large solvent proton signals that would obscure the analyte signals.

-

Instrument Setup: The spectrum is acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay to ensure quantitative integration, and a spectral width that encompasses all proton resonances.

-

Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic, methylene, and methoxy protons.

-

Aromatic Region (δ 6.8-7.3 ppm): The three protons on the benzene ring appear in this region. The proton at the 5-position (H-5) is expected to be a triplet due to coupling with the two adjacent protons (H-4 and H-6). This is observed at 7.29 ppm with a coupling constant of 8.1 Hz. The protons at the 4- and 6-positions (H-4 and H-6) each appear as a doublet, as they are coupled to H-5. These are observed at 6.94 ppm and 6.89 ppm, respectively, both with a coupling constant of 8.1 Hz.

-

Methylene Protons (δ 4.63 ppm): The two protons at the 2-position (H-2) are adjacent to a carbonyl group and an ether oxygen, which deshields them, causing them to resonate at a relatively high chemical shift for methylene protons. They appear as a singlet at 4.63 ppm, indicating no adjacent protons to couple with.

-

Methoxy Protons (δ 3.91 ppm): The three protons of the methoxy group (-OCH₃) are in a shielded environment and appear as a sharp singlet at 3.91 ppm.

Caption: Workflow for NMR Spectral Analysis.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 197.9 | C-3 (C=O) |

| 159.2 | C-7a |

| 147.1 | C-7 |

| 126.9 | C-5 |

| 120.9 | C-3a |

| 118.8 | C-4 |

| 111.9 | C-6 |

| 74.3 | C-2 |

| 56.1 | -OCH₃ |

Data Source: Spectral Database for Organic Compounds (SDBS) [https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms.

-

Carbonyl Carbon (δ 197.9 ppm): The carbonyl carbon (C-3) is highly deshielded and appears at the lowest field, which is characteristic for ketone carbonyls.

-

Aromatic Carbons (δ 111-159 ppm): The six aromatic carbons of the benzene ring are observed in this region. The carbons attached to the oxygen atoms (C-7a and C-7) are the most deshielded within this group. The quaternary carbons (C-7a and C-3a) can be distinguished from the protonated carbons by their typically lower intensity.

-

Methylene Carbon (δ 74.3 ppm): The methylene carbon (C-2) is attached to an oxygen atom, which causes a significant downfield shift.

-

Methoxy Carbon (δ 56.1 ppm): The carbon of the methoxy group (-OCH₃) appears at a typical chemical shift for such functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1705 | Strong | C=O stretch (ketone) |

| 1605, 1485 | Medium | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (aryl ether) |

| 1080 | Strong | C-O stretch (aliphatic ether) |

Data Source: Spectral Database for Organic Compounds (SDBS) [https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

-

Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum (of air or the KBr pellet without the sample) is first recorded. Then, the sample spectrum is recorded. The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

-

C=O Stretch: A strong absorption band at 1705 cm⁻¹ is indicative of the carbonyl group of the five-membered ring ketone. The position of this peak is slightly higher than a typical acyclic ketone due to ring strain.

-

C=C Aromatic Stretches: The absorptions at 1605 and 1485 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretches: The strong band at 1280 cm⁻¹ can be assigned to the stretching vibration of the aryl ether C-O bond, while the band at 1080 cm⁻¹ corresponds to the aliphatic ether C-O bond stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 136 | 80 | [M - CO]⁺ |

| 108 | 40 | [M - CO - CO]⁺ or [M - C₂H₂O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Data Source: Spectral Database for Organic Compounds (SDBS) [https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

The mass spectrum of this compound shows a clear molecular ion peak and a characteristic fragmentation pattern.

-

Molecular Ion Peak: The peak at m/z 164 corresponds to the molecular weight of the compound (C₉H₈O₃), confirming its elemental composition. This is also the base peak, indicating the relative stability of the molecular ion.

-

Fragmentation Pattern: A plausible fragmentation pathway involves the initial loss of a neutral carbon monoxide (CO) molecule from the carbonyl group, leading to the fragment ion at m/z 136. Subsequent fragmentation can lead to other observed ions.

Sources

Solubility Profile of 7-Methoxybenzofuran-3(2H)-one: A Theoretical and Practical Guide

An In-depth Technical Guide for the Scientific Professional

Abstract

7-Methoxybenzofuran-3(2H)-one is a key heterocyclic scaffold utilized in the synthesis of complex molecules and as a precursor for pharmacologically active compounds.[1][2][3] Its journey from a laboratory reagent to a component in a final product is fundamentally governed by its physicochemical properties, chief among them being solubility. Understanding and accurately determining the solubility of this compound in various solvent systems is critical for reaction optimization, purification, formulation, and bioavailability assessment in drug development.[4][5][6][7][8] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, presents its known physicochemical properties, and details a robust, step-by-step experimental protocol for the precise determination of its equilibrium solubility.

Introduction: The Significance of this compound

This compound, also known as 7-methoxycoumaranone, belongs to the benzofuranone class of compounds.[9] The benzofuran core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[5][8] As a versatile synthetic intermediate, this compound serves as a foundational building block for more complex derivatives.[1][2]

The success of any synthetic or formulation endeavor hinges on the ability to dissolve the compound in an appropriate solvent. Poor solubility can lead to low reaction yields, difficulties in purification by crystallization or chromatography, and challenges in creating stable formulations for preclinical studies. Therefore, a thorough characterization of its solubility profile is not merely an academic exercise but a critical step in its practical application.

Theoretical Solubility Framework

The principle of "like dissolves like" provides a foundational, albeit simplified, rule for predicting solubility.[10] A more nuanced prediction can be made by examining the molecular structure of this compound and its resulting physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [9][11] |

| Molecular Weight | 164.16 g/mol | [9][11] |

| Melting Point | 82-86 °C | [9][11] |

| XLogP3 | 1.4 | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Polar Surface Area (PSA) | 35.53 Ų | [9] |

Analysis of Properties:

-

Polarity and Lipophilicity (XLogP3): The XLogP3 value of 1.4 indicates a compound with moderate lipophilicity. This suggests that it will have limited solubility in highly polar solvents like water but should be readily soluble in a range of organic solvents of intermediate to low polarity.

-

Hydrogen Bonding: The molecule possesses three hydrogen bond acceptors (the ether oxygen, the carbonyl oxygen, and the methoxy oxygen) but no hydrogen bond donors.[9] This structural feature is critical. It can accept hydrogen bonds from protic solvents (e.g., alcohols, water), but its inability to donate hydrogen bonds limits its ability to integrate into the highly structured hydrogen-bonding network of water, predicting poor aqueous solubility.

-

Polar Surface Area (PSA): A PSA of 35.53 Ų is relatively low, which generally correlates with good membrane permeability but also points towards lower solubility in highly polar, protic solvents.

Solubility Predictions:

-

High Solubility Expected: In chlorinated solvents (e.g., Dichloromethane, Chloroform), ethers (e.g., THF, Diethyl ether), and ketones (e.g., Acetone, MEK) due to favorable dipole-dipole interactions.

-

Moderate Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., Methanol, Ethanol). While polar, the lack of hydrogen bond donation from the solute is a limiting factor.

-

Low to Insoluble Expected: In water and nonpolar hydrocarbon solvents (e.g., Hexane, Heptane). The molecule is not polar enough for significant aqueous solubility and too polar for nonpolar solvents.

Experimental Determination of Equilibrium Solubility

While theoretical predictions are valuable, they must be confirmed by empirical data. The gold standard for determining the intrinsic solubility of a compound is the Equilibrium Solubility Method , often referred to as the shake-flask method.[4][12] This method measures the thermodynamic, or equilibrium, solubility, which is the maximum concentration a compound can reach in a solvent at a given temperature when the solution is in equilibrium with the solid compound.[4][13]

Causality in Protocol Design

The following protocol is designed to be a self-validating system. Each step is chosen to eliminate common sources of error.

-

Using an Excess of Solid: This ensures that the final concentration measured is indeed the saturation point. Without undissolved solid present at the end of the experiment, one cannot be certain that saturation was achieved.[12]

-

Extended Equilibration Time: Dissolution is not instantaneous. A sufficient agitation period (typically 24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium.[4][12] Shorter times may measure a kinetic solubility, which can be misleadingly high (in the case of supersaturation) or low.

-

Precise Temperature Control: Solubility is highly temperature-dependent.[13] Conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker) is crucial for reproducibility and accuracy.

-

Effective Phase Separation: It is imperative that the final solution analyzed contains only the dissolved solute and is free from any microscopic solid particles. Centrifugation followed by filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) is a robust method to achieve this.

Workflow for Equilibrium Solubility Determination

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. biorelevant.com [biorelevant.com]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. chem.ws [chem.ws]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. researchgate.net [researchgate.net]

- 13. Solubility equilibrium - Wikipedia [en.wikipedia.org]

The Benzofuranone Core: A Technical Guide to Its Discovery, Synthesis, and Significance

Abstract

The benzofuranone scaffold is a privileged heterocyclic motif central to a multitude of natural products and synthetic compounds of significant pharmacological importance. Its discovery is intrinsically linked to the isolation of pioneering natural products whose complex structures and potent bioactivities spurred decades of synthetic innovation. This guide provides an in-depth exploration of the historical milestones, the evolution of synthetic methodologies from classical cyclizations to modern catalytic strategies, and the profound impact of benzofuranone-containing compounds in medicinal chemistry. Detailed protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development, offering a comprehensive resource on this vital chemical entity.

Introduction: The Benzofuranone Structural Motif

The benzofuranone framework consists of a benzene ring fused to a furanone ring. Two primary isomers exist, benzofuran-2(3H)-one and benzofuran-3(2H)-one, which form the nucleus for a vast array of derivatives. These structures are found in numerous natural and synthetic compounds, exhibiting a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The inherent reactivity and structural rigidity of the benzofuranone core make it an attractive scaffold for the design of novel therapeutic agents.[2]

Prominent examples of bioactive molecules containing this core include the antifungal drug Griseofulvin and a class of plant pigments known as aurones , which are structural isomers of flavones.[1][4] The journey from the discovery of these natural products to the development of sophisticated, high-yield synthetic routes illustrates a compelling narrative of progress in organic chemistry and drug discovery.

A Historical Perspective: From Natural Products to Synthetic Endeavors

The history of benzofuranones is not marked by a single discovery of the parent compound, but rather by the isolation of complex natural products that featured this core structure.

The "Curling Factor": Discovery of Griseofulvin

A pivotal moment in the history of benzofuranones was the isolation of griseofulvin in 1939 by Oxford, Raistrick, and Simonart from the fungus Penicillium griseofulvum.[5][6] Independently, Brian et al. identified a compound from P. janczewskii they named the "Curling Factor" for its ability to induce curling in fungal hyphae; it was later confirmed that this was the same molecule as griseofulvin.[5]

The elucidation of its complex spirocyclic benzofuranone structure was a significant challenge, finally being correctly assigned in 1951.[5] The discovery of its potent antifungal activity, particularly its efficacy when administered orally to treat dermatophyte infections, catalyzed immense interest from the scientific community.[6] Griseofulvin was approved by the FDA in 1959 and remains a key therapeutic agent, illustrating the enduring power of natural product-derived scaffolds.[6] This discovery was a major impetus for the development of synthetic methods to access the benzofuranone core and its analogues.[5]

The "Golden" Flavonoids: Aurones

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids responsible for the brilliant yellow and orange colors of many flowers, such as those in the Asteraceae family.[4][7] The first examples were characterized in the 1940s.[7] Structurally, they are isomers of the more common flavones and are biosynthesized in plants from chalcones via an oxidative cyclization catalyzed by the enzyme aureusidin synthase.[4] Their discovery highlighted another natural manifestation of the benzofuranone core and expanded the known biological roles of these compounds, which include antioxidant and signaling functions in plants.[7]

The Evolution of Synthetic Methodologies

Initial synthetic efforts were focused on mimicking biosynthetic pathways or achieving total synthesis of complex natural products. Over time, more general and versatile methods have been developed, transitioning from harsh, classical conditions to mild, efficient, and highly selective catalytic protocols.

Classical Synthetic Approaches

Early methods for constructing the benzofuranone ring often relied on intramolecular cyclization reactions of appropriately substituted precursors.

-

Intramolecular Friedel-Crafts-type Reactions: A common and classical strategy involves the cyclization of α-phenoxycarbonyl compounds to form the five-membered furanone ring.[8] This approach, however, can suffer from regioselectivity issues when both ortho positions on the phenol ring are available for cyclization, often favoring the sterically less-hindered product.[8]

-

Lactonization of Phenylacetic Acids: Another foundational method is the intramolecular esterification (lactonization) of 2-hydroxyphenylacetic acids. This reaction can be promoted by acid catalysis and heat, often with azeotropic removal of water. A modern implementation of this involves hydrolyzing o-chlorophenylacetic acid to generate the 2-hydroxyphenylacetic acid intermediate, which is then cyclized under acidic conditions to yield benzofuran-2(3H)-one.[9]

-

Oxidative Cyclization of Chalcones: Inspired by biosynthesis, the oxidative cyclization of 2'-hydroxychalcones using reagents like mercury(II) acetate in pyridine became a standard method for synthesizing aurones.[4]

Modern Catalytic Strategies

The last few decades have witnessed a revolution in benzofuranone synthesis, driven by the power of transition metal catalysis and the development of novel cascade reactions. These methods offer superior efficiency, selectivity, and functional group tolerance.

-

Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in modern benzofuranone synthesis.

-

C-H Activation/Intramolecular C-O Bond Formation: A powerful strategy involves the Pd(II)-catalyzed C-H activation of phenylacetic acids, followed by an intramolecular C-O bond formation to afford benzofuranones. This approach provides a direct and atom-economical route to the core structure.

-

Hydroesterification of Alkenylphenols: The Pd-catalyzed hydroesterification of o-alkenylphenols using a CO surrogate like phenyl formate enables the synthesis of various benzofuran-2(3H)-ones with high yields and regioselectivities.

-

-

Gold-Catalyzed Cycloisomerization: Gold catalysts have emerged as highly effective for the cycloisomerization of o-alkynyl phenols in the presence of alcohols or acids. This method provides flexible access to a range of substituted benzofuran-3(2H)-ones under relatively mild conditions.

-

Cascade Reactions: Multi-step, one-pot cascade reactions have been designed to rapidly build molecular complexity. For instance, a Diels-Alder based cascade between 3-hydroxy-2-pyrones and nitroalkenes bearing ester groups has been developed for the highly regioselective synthesis of polysubstituted benzofuranones.[8] This method allows for programmable substitution at any position on the scaffold.[8]

Below is a diagram illustrating the conceptual flow from a generalized starting material to the benzofuranone core via modern catalytic C-H activation.

Caption: Pd-catalyzed C-H activation workflow for benzofuranone synthesis.

Key Methodologies and Protocols

A trustworthy protocol is self-validating, with each step serving a clear and explicable purpose. Below are two distinct, detailed protocols representing modern approaches to benzofuranone synthesis.

Protocol 1: Regioselective Synthesis via Diels-Alder Cascade

This protocol, adapted from the work of Beaudry and colleagues, demonstrates a powerful cascade reaction for creating highly substituted benzofuranones with precise regiochemical control.[8] The causality behind the experimental choices lies in creating conditions that favor a Diels-Alder cycloaddition, followed by a series of eliminations and a final acid-catalyzed lactonization.

Objective: To synthesize a substituted benzofuran-2(3H)-one from a 3-hydroxy-2-pyrone and a nitroalkene.

Materials:

-

3-hydroxy-2-pyrone derivative (2 equiv)

-

Nitroalkene derivative (1 equiv)

-

Butylated hydroxytoluene (BHT) (0.1 equiv)

-

Aluminum chloride (AlCl₃) (0.1 equiv)

-

1,2-Dichlorobenzene (DCB) (Solvent, to 0.5 M)

-

Trifluoroacetic acid (TFA) (0.2 equiv)

-

Thick-walled reaction vessel (e.g., pressure tube)

-

Argon gas supply

-

Standard flash column chromatography (FCC) supplies (Silica gel, solvents)

Step-by-Step Methodology:

-

Vessel Preparation: Add the pyrone (0.2 mmol, 2 equiv), nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv) to a dry, thick-walled reaction vessel equipped with a stir bar.

-

Rationale: BHT is a radical scavenger, preventing unwanted side reactions. AlCl₃ acts as a Lewis acid to activate the dienophile (nitroalkene) for the Diels-Alder reaction. Using the nitroalkene as the limiting reagent is standard practice.

-

-

Inert Atmosphere: Flush the vessel with dry Argon gas for 5 minutes.

-

Rationale: This removes oxygen and moisture, which can interfere with the Lewis acid catalyst and the reaction intermediates.

-

-

Solvent and Co-catalyst Addition: Add 1,2-dichlorobenzene (0.2 mL) and trifluoroacetic acid (0.02 mmol, 0.2 equiv), and quickly seal the tube.

-

Rationale: DCB is a high-boiling solvent suitable for the required reaction temperature. TFA serves as a Brønsted acid co-catalyst that markedly increases the rate of the final, crucial lactonization step to form the benzofuranone ring.[8]

-

-

Reaction: Heat the sealed reaction mixture to 120 °C in an oil bath for 16 hours.

-

Rationale: The high temperature is necessary to drive the Diels-Alder cycloaddition and subsequent retro-cycloaddition steps in the cascade.

-

-

Workup and Purification: Cool the reaction mixture to room temperature. The mixture can be directly purified by flash column chromatography on silica gel without an aqueous workup.

-

Rationale: Direct purification is efficient and avoids potential hydrolysis or degradation of the product during an aqueous workup. The specific eluent system will depend on the polarity of the synthesized product.

-

Caption: The Diels-Alder cascade pathway for benzofuranone synthesis.

Protocol 2: Classical Synthesis of a Benzofuran-2-one Derivative

This protocol describes a more classical, two-step synthesis starting from readily available salicylaldehyde. It relies on a base-mediated condensation followed by cyclization.

Objective: To synthesize benzofuran-2-yl(4-chlorophenyl)methanone.

Materials:

-

Salicylaldehyde (2 mmol)

-

4-Chlorophenacyl bromide (2 mmol)

-

Potassium tert-butoxide (t-BuOK) (2 mmol)

-

Dichloromethane (DCM) (10 mL)

-

Molecular sieves (e.g., 4Å)

-

10% Hydrochloric acid (HCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask containing 10 mL of DCM, add salicylaldehyde (2 mmol), 4-chlorophenacyl bromide (2 mmol), potassium tert-butoxide (2 mmol), and a small amount of activated molecular sieves.

-

Rationale: t-BuOK is a strong, non-nucleophilic base that deprotonates the phenolic hydroxyl group of salicylaldehyde, activating it for nucleophilic attack on the electrophilic phenacyl bromide. Molecular sieves ensure anhydrous conditions, preventing side reactions.

-

-

Reaction: Fit the flask with a reflux condenser and heat the mixture at 30-40 °C (gentle reflux) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating accelerates the Sₙ2 reaction and the subsequent intramolecular cyclization. TLC is used to determine the point of complete consumption of starting materials.

-

-

Aqueous Workup: After completion, cool the reaction mixture. Wash the mixture with a 10% HCl solution, followed by water.

-

Rationale: The HCl wash neutralizes any remaining base and removes inorganic salts. The water wash removes residual acid.

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Rationale: Anhydrous Na₂SO₄ removes residual water from the organic solvent. Evaporation of the solvent yields the crude product, which can be further purified if necessary (e.g., by recrystallization or chromatography).

-

Summary and Outlook

The discovery of benzofuranone-containing natural products like griseofulvin launched a rich field of chemical inquiry.[5] The journey from laborious total syntheses to elegant, catalytic, and highly efficient modern methodologies showcases the remarkable advancement of organic synthesis.[8] The benzofuranone core is now firmly established as a "privileged scaffold" in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[2][3]

Future research will likely focus on developing even more sustainable and selective synthetic methods, such as enantioselective C-H functionalizations and biocatalytic routes. Furthermore, the exploration of novel benzofuranone derivatives as chemical probes and therapeutic agents will continue to be a vibrant area of research, building on the historical foundation laid by the pioneering discoveries of nature's chemists.

References

- Oxford, A. E., Raistrick, H., & Simonart, P. (1939). Studies in the biochemistry of micro-organisms: Griseofulvin, C17H17O6Cl, a metabolic product of Penicillium griseo-fulvum Dierckx. Biochemical Journal, 33(2), 240–248. [Link]

- Aslam, J., et al. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. [Link]

- World Health Organization. (2019). Griseofulvin. In Wikipedia. [Link]

- Siddiqui, S., et al. (2013). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 60, 1-19. [Link]

- El-Gohary, N. S., & Shaaban, M. I. (2022). Griseofulvin: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7000. [Link]

- He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29770-29787. [Link]

- Hassan, A., et al. (2015). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific & Development Research, 6(5), 1-13. [Link]

- Shamsuzzaman, et al. (2014). Bioactive Benzofuran Derivatives: A Review.

- Kumar, S., & Lathwal, E. (2023). A Review of the Various Synthetic Approaches to Access Aurone Derivatives and their Biological Activities. Current Organic Chemistry. [Link]

- Iwashina, T., & Gális, I. (2021). Aurones: A Golden Resource for Active Compounds. Molecules, 26(24), 7728. [Link]

- Asra, W. O., et al. (2020). Drug Discovery of Griseofulvin: A Review. Asian Journal of Pharmaceutical Research and Development. [Link]

- Singh, F. V., & Wirth, T. (2012). Synthesis of Benzofurans. Organic Chemistry Portal. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. [Link]

- Ms. Ekta. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

- Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]

- Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one.

- Agrawal, N., et al. (2016). Synthesis and biological activities of aurones: A Review. International Journal of Pharmacy and Analytical Research, 5(1), 1-12. [Link]

- Sui, X., et al. (2021). Aurones: Synthesis and Properties. Molecules. [Link]

- Boumoud, B., et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpab.com [ijpab.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 9. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]

An In-depth Technical Guide to the Natural Sources of Methoxybenzofuranone Derivatives

Introduction: The Therapeutic Potential of Methoxybenzofuranone Scaffolds

Methoxybenzofuranone derivatives represent a structurally significant class of heterocyclic organic compounds, characterized by a fused benzene and furanone ring system with at least one methoxy group substituent. These natural products have garnered substantial interest within the scientific and drug development communities due to their wide spectrum of potent biological activities.[1][2][3] Their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties, position them as promising scaffolds for the development of novel therapeutics.[4][5][6]

This technical guide provides an in-depth exploration of the natural origins of methoxybenzofuranone derivatives, detailing their biosynthesis, methodologies for their extraction and isolation, and the analytical techniques essential for their characterization. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further investigation and application of these valuable natural compounds.

Core Chemical Structure of Methoxybenzofuranone

The fundamental architecture of a methoxybenzofuranone consists of a bicyclic system where a benzene ring is fused to a furanone ring. The placement of the methoxy group(s) and other substituents on this core structure gives rise to a wide array of derivatives with distinct chemical properties and biological functions.

Caption: Generalized structure of a methoxybenzofuranone.

Natural Sources of Methoxybenzofuranone Derivatives

Methoxybenzofuranone derivatives are predominantly found in higher plants, particularly within the Asteraceae family.[7] However, their occurrence is not limited to the plant kingdom, with various fungal and marine organisms also serving as sources of these bioactive compounds.

Plants: A Rich Reservoir

The Asteraceae family, one of the largest families of flowering plants, is a prominent source of methoxybenzofuranone derivatives.[7] Species within the genus Eupatorium are particularly noteworthy for producing these compounds.[8][9]

Euparin: A Case Study from Eupatorium

A well-characterized example is euparin , a methoxybenzofuranone derivative isolated from several Eupatorium species, including Eupatorium buniifolium and Eupatorium chinense.[8][9] Euparin has demonstrated a range of biological activities, including antiviral and potential anticancer effects.[4][5][10]

Fungi and Marine Ecosystems

Marine-derived fungi have emerged as a promising frontier for the discovery of novel natural products, including methoxybenzofuranone derivatives. For instance, a dihydrobenzofuran derivative has been isolated from the marine-derived fungus Aspergillus ustus.[11] Additionally, other fungi, such as Penicillium crustosum, have been shown to produce various benzofuran derivatives.[12] The unique environmental pressures of marine ecosystems are thought to drive the evolution of distinct metabolic pathways, leading to the production of structurally diverse and biologically active compounds.

Biosynthesis: The Phenylpropanoid Pathway Origin

The biosynthesis of methoxybenzofuranone derivatives in plants originates from the phenylpropanoid pathway , a major route for the production of a wide variety of plant secondary metabolites.[13][14][15][16][17] This pathway converts the amino acid L-phenylalanine into a range of phenolic compounds that serve as precursors for the benzofuranone scaffold.

Caption: Simplified biosynthetic pathway of methoxybenzofuranones.

The key steps in the biosynthesis are:

-

Deamination of L-phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which removes an amino group from L-phenylalanine to form cinnamic acid.

-

Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid.

-

Formation of the Benzofuran Ring: The precise mechanisms for the formation of the benzofuran ring from phenylpropanoid precursors can vary but generally involve the coupling with units derived from the polyketide pathway (from acetyl-CoA) followed by cyclization reactions.

-

Tailoring Reactions: Once the core benzofuranone structure is formed, a series of tailoring enzymes, including hydroxylases, methyltransferases (which add the methoxy group), and acyltransferases, modify the scaffold to produce the final methoxybenzofuranone derivative.

Extraction, Isolation, and Purification: A Practical Workflow

The successful isolation of methoxybenzofuranone derivatives from their natural sources is a multi-step process that requires careful selection of solvents and chromatographic techniques. The following is a generalized protocol based on the successful isolation of euparin from Eupatorium species.[8][9]

Experimental Protocol: Isolation of Euparin

1. Plant Material Collection and Preparation:

-

Collect the aerial parts of the plant (e.g., Eupatorium buniifolium).

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent, such as a mixture of dichloromethane and methanol (1:1 v/v), for an extended period (e.g., 48-72 hours) at room temperature.

-

Filter the mixture to separate the extract from the plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

-

Subject the crude extract to column chromatography using silica gel as the stationary phase.

-

Elute the column with a gradient of solvents with increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Collect the fractions and monitor their composition using thin-layer chromatography (TLC).

4. Purification:

-

Combine fractions containing the target compound (identified by TLC comparison with a standard, if available, or by subsequent analysis).

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compound.

Caption: General workflow for the isolation of methoxybenzofuranones.

Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques.

Analytical Techniques

-